molecular formula C18H22BN3O3 B12336231 1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B12336231
M. Wt: 339.2 g/mol
InChI Key: FRPCGBSPISSWJH-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea is a complex organic compound that features a pyridine ring, a phenyl ring substituted with a boronate ester, and a urea linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea typically involves multiple steps:

    Formation of the Boronate Ester: The phenyl ring is first functionalized with a boronate ester group. This can be achieved through a Suzuki coupling reaction, where a phenyl halide reacts with a boronic acid or ester in the presence of a palladium catalyst.

    Urea Formation: The urea linkage is formed by reacting an amine with an isocyanate. In this case, the pyridine-3-amine would react with an appropriate isocyanate derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the boronate ester group.

    Reduction: Reduction reactions could target the urea linkage or the pyridine ring.

    Substitution: The phenyl ring and pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are commonly employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups onto the phenyl or pyridine rings.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or advanced materials.

Biology

Biologically, compounds with similar structures have been investigated for their potential as enzyme inhibitors, receptor modulators, or antimicrobial agents.

Medicine

In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, infections, or neurological disorders.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as polymers, catalysts, or electronic components.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it is a receptor modulator, it could interact with receptor sites to alter cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)-3-phenylurea: Lacks the boronate ester group, which may affect its reactivity and biological activity.

    3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylurea: Lacks the pyridine ring, which may influence its chemical properties and applications.

Uniqueness

The presence of both the pyridine ring and the boronate ester group in 1-(Pyridin-3-yl)-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea makes it unique, potentially offering a combination of chemical reactivity and biological activity not found in simpler analogs.

Properties

Molecular Formula

C18H22BN3O3

Molecular Weight

339.2 g/mol

IUPAC Name

1-pyridin-3-yl-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C18H22BN3O3/c1-17(2)18(3,4)25-19(24-17)13-7-5-8-14(11-13)21-16(23)22-15-9-6-10-20-12-15/h5-12H,1-4H3,(H2,21,22,23)

InChI Key

FRPCGBSPISSWJH-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=CN=CC=C3

Origin of Product

United States

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